1-Methoxy-N-methylisoquinolin-5-amine
Description
Significance of Isoquinoline (B145761) Derivatives in Chemical Biology and Advanced Organic Synthesis
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and a versatile building block in advanced organic synthesis. rsc.orgnih.gov Its derivatives are integral components of a vast number of natural products, particularly alkaloids like morphine, codeine, and berberine, which exhibit potent pharmacological activities. nih.govnumberanalytics.com This natural prevalence has inspired chemists to explore the synthesis and biological activities of a wide array of functionalized isoquinolines.
In chemical biology, isoquinoline derivatives are recognized for their diverse therapeutic potential, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govresearchgate.net The planar nature of the isoquinoline ring system allows it to intercalate with DNA, while its various substitution points can be modified to fine-tune interactions with specific biological targets, such as enzymes and receptors. nih.gov The ability to introduce a variety of functional groups at different positions on the isoquinoline core allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery. mdpi.com
From the perspective of advanced organic synthesis, the construction of the isoquinoline core and its derivatives presents both a challenge and an opportunity for methodological innovation. rsc.orgacs.org Classic synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions have been foundational, while modern synthetic chemistry has introduced more efficient and versatile transition-metal-catalyzed C-H activation and annulation processes. acs.orgpharmaguideline.com These contemporary methods provide streamlined pathways to structurally diverse isoquinolines from readily available starting materials, overcoming the limitations of traditional multi-step syntheses. acs.orgorganic-chemistry.org The development of novel synthetic routes to functionalized isoquinolines is a vibrant area of research, continually expanding the chemical space available to medicinal chemists. rsc.orgresearchgate.net
Below is a table summarizing the significance of isoquinoline derivatives:
| Area of Significance | Description | Key Applications |
| Chemical Biology | Core structure in numerous bioactive natural products and synthetic compounds. | Anticancer agents, antimicrobials, anti-inflammatory drugs, neurological disorder treatments. |
| Medicinal Chemistry | A "privileged scaffold" for drug design due to its versatile structure-activity relationships. | Development of kinase inhibitors, DNA intercalators, and receptor ligands. |
| Advanced Organic Synthesis | A target for the development of novel and efficient synthetic methodologies. | Transition-metal catalysis, C-H activation, multicomponent reactions. |
Historical and Current Perspectives on Methoxy- and Methylamino-Substituted Isoquinolines
The presence of methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) substituents on the isoquinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile.
Historically, methoxy-substituted isoquinolines are prevalent in nature. For instance, the alkaloid papaverine, a vasodilator, contains four methoxy groups on its isoquinoline framework. The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, influencing its reactivity and interaction with biological targets. rsc.org Research has shown that the position of the methoxy group can have a significant directing effect on the photoreactions of isoquinoline N-oxides. The introduction of methoxy groups is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.
Similarly, the methylamino group, as a small, secondary amine, can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. The N-methylation of amines is a frequent structural modification in drug design to alter basicity, improve cell permeability, and reduce susceptibility to metabolic degradation. In the context of isoquinolines, the introduction of an amino or a substituted amino group can impart a range of pharmacological activities, including antidepressant and antioxidant properties. nih.gov The synthesis of aminoisoquinolines and their N-alkylated derivatives is an active area of research, with various catalytic methods being developed to achieve this.
Current research continues to explore the synergistic effects of combining these substituents on the isoquinoline core. The interplay between a methoxy group's electronic influence and a methylamino group's hydrogen bonding capacity can lead to compounds with novel and enhanced biological profiles. The strategic placement of these functional groups is a key aspect of modern drug design, aiming to optimize interactions with specific therapeutic targets.
Academic Research Trajectories for 1-Methoxy-N-methylisoquinolin-5-amine and Related Scaffolds
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for related functionalized isoquinoline scaffolds provide a clear indication of its scientific interest and potential applications. The synthesis and evaluation of disubstituted isoquinolines, particularly those bearing donor groups like methoxy and amino functionalities, are a significant focus in contemporary organic and medicinal chemistry.
Research in this area generally follows several key trajectories:
Development of Novel Synthetic Methodologies: A major thrust of academic research is the development of efficient and regioselective methods for the synthesis of polysubstituted isoquinolines. harvard.edu This includes the use of transition-metal-catalyzed cross-coupling and C-H functionalization reactions to introduce substituents at specific positions. acs.orgresearchgate.net The synthesis of a 1,5-disubstituted isoquinoline like the title compound would likely involve a multi-step sequence, potentially starting from a pre-functionalized benzene ring or employing a late-stage functionalization strategy on an isoquinoline core.
Exploration of Biological Activity: Given the wide range of pharmacological activities associated with isoquinoline derivatives, a primary research goal is the synthesis of libraries of analogs for biological screening. nih.govnih.gov Research on related aminoisoquinolines has demonstrated their potential as antioxidants and monoamine oxidase (MAO) inhibitors. nih.gov The specific substitution pattern of 1-methoxy and 5-N-methylamino groups would be of interest for its potential to modulate activity against various targets, including kinases, G-protein coupled receptors, and enzymes involved in neurotransmission.
Structure-Activity Relationship (SAR) Studies and Bioisosterism: A systematic investigation into how the placement and nature of substituents on the isoquinoline ring affect biological activity is a common research theme. mdpi.com The compound this compound would serve as a valuable data point in such studies. Researchers often employ the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, to optimize a lead compound's efficacy and safety profile. drugdesign.orgpitt.edupatsnap.com For example, the methoxy group at the 1-position could be compared with other alkoxy groups or bioisosteres to probe the structural requirements for a particular biological activity.
The following table outlines potential research directions for scaffolds related to this compound:
| Research Trajectory | Description | Potential Focus |
| Synthetic Chemistry | Creation of efficient and versatile routes to 1,5-disubstituted isoquinolines. | Late-stage C-H activation, directed ortho-metalation, novel cyclization strategies. |
| Medicinal Chemistry | Investigation of the compound and its analogs for therapeutic potential. | Screening against cancer cell lines, neurological targets, and infectious disease pathogens. |
| Chemical Biology | Use as a chemical probe to study biological processes. | Development of fluorescently labeled analogs for imaging, or affinity probes for target identification. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-N-methylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-10-5-3-4-9-8(10)6-7-13-11(9)14-2/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMNZTSHIMQZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CN=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279255 | |
| Record name | 5-Isoquinolinamine, 1-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-72-5 | |
| Record name | 5-Isoquinolinamine, 1-methoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinamine, 1-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Strategies for Isoquinoline (B145761) Core Construction
The isoquinoline nucleus is a common motif in natural products and pharmacologically active molecules. thieme-connect.de Consequently, numerous synthetic methods have been developed for its construction, ranging from classic intramolecular cyclization reactions to modern transition metal-catalyzed processes.
Intramolecular Electrophilic Cyclization Reactions (e.g., Bischler–Napieralski, Pictet–Spengler)
Two of the most historically significant and widely employed methods for isoquinoline synthesis are the Bischler–Napieralski and Pictet–Spengler reactions.
The Bischler–Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. chemicalbook.com This intramolecular electrophilic aromatic substitution typically utilizes dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. nih.govorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization. nih.gov The effectiveness of this reaction is often enhanced by the presence of electron-donating groups on the aromatic ring. google.com
The Pictet–Spengler reaction is another powerful tool for constructing the isoquinoline skeleton, particularly for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.comnnpub.org The reaction can be considered a special case of the Mannich reaction. nnpub.orgresearchgate.net The versatility of the Pictet–Spengler reaction has been demonstrated in the total synthesis of numerous alkaloids and has been adapted for solid-phase combinatorial chemistry. jk-sci.comnnpub.org
| Reaction | Starting Materials | Key Reagents/Conditions | Intermediate | Product |
| Bischler–Napieralski | β-arylethylamide | POCl₃, P₂O₅, reflux | Nitrilium ion | 3,4-Dihydroisoquinoline |
| Pictet–Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Iminium ion | Tetrahydroisoquinoline |
Transition Metal-Catalyzed Approaches in Isoquinoline Synthesis
Modern synthetic organic chemistry has seen a surge in the use of transition metals to catalyze the formation of complex molecular architectures. The synthesis of isoquinolines has greatly benefited from these advancements, with metals like palladium, rhodium, ruthenium, and copper being employed in a variety of C-H activation and annulation strategies. youtube.comorganic-chemistry.orgdrugbank.com These methods offer high atom- and step-economy and often proceed under milder conditions than traditional methods. organic-chemistry.orgchemicalbook.com For instance, Rh(III)-catalyzed C-H activation/annulation of N-chloroimines with alkenes provides a direct route to isoquinoline derivatives, overcoming limitations of harsh conditions and pre-functionalized starting materials associated with classical methods. chemicalbook.comacs.org
One-Pot Synthesis and Tandem Reactions
To improve synthetic efficiency and reduce waste, one-pot and tandem (or cascade) reactions have been developed for isoquinoline synthesis. These strategies involve multiple bond-forming events in a single reaction vessel, often without the isolation of intermediates. For example, a base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles has been reported for the preparation of 3-aryl isoquinolines. ucla.edunih.gov Similarly, photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have been shown to build complex aza-polycyclic frameworks. organic-chemistry.org Chemoenzymatic one-pot processes have also been developed, combining the selectivity of enzymes with the efficiency of chemical reactions to produce tetrahydroisoquinolines under mild conditions. thieme-connect.de
Precision Synthesis of 1-Methoxy-N-methylisoquinolin-5-amine
The synthesis of the specifically substituted target molecule, this compound, requires a multi-step approach that begins with a pre-functionalized isoquinoline core or involves the regioselective introduction of the methoxy (B1213986) and N-methylamino groups onto an existing isoquinoline scaffold. A plausible synthetic route commences with 1-chloro-5-nitroisoquinoline (B1581046), a commercially available or readily synthesized starting material.
Regioselective Introduction of the Methoxy Group at Position 1
The introduction of a methoxy group at the C1 position of the isoquinoline ring can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C1 position of 1-chloro-5-nitroisoquinoline is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the ring.
The reaction of 1-chloro-5-nitroisoquinoline with sodium methoxide (B1231860) in a suitable solvent, such as methanol, at reflux or elevated temperatures, leads to the displacement of the chloride ion by the methoxide ion, yielding 1-methoxy-5-nitroisoquinoline (B386197). thieme-connect.de The presence of the nitro group at the C5 position further activates the ring towards this substitution.
Reaction Scheme: Methoxylation at C1
| Reactant | Reagent | Solvent | Product |
| 1-chloro-5-nitroisoquinoline | Sodium Methoxide (NaOCH₃) | Methanol | 1-methoxy-5-nitroisoquinoline |
Strategies for N-Methylamino Group Incorporation at Position 5
The final step in the synthesis is the conversion of the nitro group at the C5 position to an N-methylamino group. This transformation is typically carried out in two stages: reduction of the nitro group to a primary amine, followed by N-methylation.
Reduction of the Nitro Group: The nitro group of 1-methoxy-5-nitroisoquinoline can be reduced to the corresponding 5-aminoisoquinoline (B16527) derivative using various reducing agents. Standard methods include catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).
N-Methylation of the Amino Group: The resulting 5-aminoisoquinoline can then be N-methylated. Several methods are available for this transformation:
Eschweiler-Clarke Reaction: This classical method involves the reaction of the primary amine with excess formaldehyde (B43269) and formic acid. jk-sci.comwikipedia.org The reaction proceeds via reductive amination, where formaldehyde forms an imine with the amine, which is then reduced in situ by formic acid to yield the methylated amine. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org
Reductive Amination: A more general approach involves the reaction of the amine with one equivalent of formaldehyde to form the corresponding imine or aminal, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org
Other Methylating Agents: Direct alkylation with methylating agents like methyl iodide can also be employed, though this method carries the risk of over-alkylation to form the quaternary ammonium salt.
Reaction Scheme: Reduction and N-Methylation
| Step | Reactant | Reagents | Product |
| 1. Reduction | 1-methoxy-5-nitroisoquinoline | SnCl₂/HCl or H₂/Pd-C | 1-methoxyisoquinolin-5-amine |
| 2. N-Methylation | 1-methoxyisoquinolin-5-amine | Formaldehyde, Formic Acid | This compound |
Aminomethylation and Hydrogenolysis Routes
A notable strategy for introducing a methyl group at the C1 position of an isoquinoline ring, a key feature of many biologically active alkaloids, involves a two-step aminomethylation and hydrogenolysis sequence. This method serves as a potent alternative to direct methylation of metalated isoquinolines, which can sometimes be complicated by difficult purification. nih.govbeilstein-journals.org
The general protocol begins with the regioselective metalation of a suitably substituted isoquinoline precursor at the C1 position. The resulting organometallic intermediate is then quenched with an aminomethylating agent, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), to install a dimethylaminomethyl group at C1. beilstein-journals.org This tertiary benzylamine (B48309) intermediate is typically easier to purify than the product of direct methylation. nih.govbeilstein-journals.org
For the subsequent transformation, the aminomethyl group is first converted into a more reactive quaternary ammonium salt by treatment with an alkylating agent like iodomethane. This methoiodide salt undergoes facile hydrogenolysis, cleaving the C-N bond to leave a methyl group at the C1 position. beilstein-journals.org This sequence has been successfully applied to the total synthesis of related alkaloids, demonstrating its utility for constructing the 1-methylisoquinoline (B155361) core. beilstein-journals.org
Table 1: Key Steps in Aminomethylation/Hydrogenolysis for C1-Methylation of Isoquinolines
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | C1-Metalation | Strong base (e.g., Knochel-Hauser base) | Generates a nucleophilic center at C1. |
| 2 | Aminomethylation | Eschenmoser's salt | Installs a dimethylaminomethyl group. beilstein-journals.org |
| 3 | Quaternization | Iodomethane | Activates the aminomethyl group for cleavage. beilstein-journals.org |
| 4 | Hydrogenolysis | H₂, Catalyst (e.g., Pd/C) | Cleaves the C-N bond to form the C1-methyl group. beilstein-journals.org |
Metal-Free Synthetic Pathways Utilizing Isoquinoline N-Oxides
The direct introduction of an amine functionality at the C1 position of the isoquinoline nucleus can be efficiently achieved through metal-free pathways starting from isoquinoline N-oxides. This approach avoids the use of transition metals, offering a more streamlined and often milder synthetic route. nih.gov
A highly effective one-pot method involves the activation of the isoquinoline N-oxide with triflic anhydride (B1165640) (Tf₂O) in a suitable solvent like acetonitrile. The reaction with triflic anhydride generates a highly electrophilic intermediate by enhancing the reactivity of the C1 position. nih.gov This activated intermediate readily undergoes nucleophilic attack by a primary or secondary amine present in the reaction mixture. Subsequent aromatization leads to the formation of the corresponding 1-aminoisoquinoline (B73089) derivative in good to excellent yields. nih.gov
This methodology demonstrates broad functional group tolerance and is applicable to a wide range of aliphatic and aromatic amines, making it a versatile tool for the synthesis of 1-aminoisoquinoline scaffolds. nih.gov To synthesize the target compound, this compound, this strategy would require starting with a 5-amino-1-methoxyisoquinoline N-oxide and reacting it with a methylamine (B109427) equivalent, or a related sequence.
Derivatization and Functionalization of this compound
Once the core structure of this compound is synthesized, its functional groups offer multiple handles for further chemical modification to generate analogs with diverse properties.
Chemical Modifications for Analog Development
The development of analogs from the this compound scaffold can be pursued by modifying its key functional groups: the 5-amino group, the 1-methoxy group, and the aromatic core.
Modification of the 5-Amino Group: The primary amine at the C5 position is a prime site for derivatization. Standard amide coupling reactions, for instance, can be used to introduce a wide variety of acyl groups. nih.govnih.gov Treating the amine with various carboxylic acids in the presence of coupling agents like HATU, or with acid chlorides, can generate a library of N-acylated analogs. nih.govnih.gov This approach is fundamental in structure-activity relationship (SAR) studies for modulating the molecule's physicochemical properties. nih.gov
Modification via Cross-Coupling Reactions: If a suitable precursor with a leaving group (e.g., a halogen) on the aromatic ring is used, transition-metal-catalyzed cross-coupling reactions provide a powerful tool for functionalization. nih.gov For example, a bromo- or triflate-substituted isoquinoline can serve as a versatile intermediate. Suzuki reactions with various aryl boronic acids or Sonogashira reactions with terminal alkynes can be employed to introduce new carbon-carbon bonds, significantly expanding the structural diversity of the analogs. nih.gov
Displacement of the 1-Methoxy Group: The methoxy group at the C1 position is susceptible to nucleophilic substitution, although this often requires activation or harsh conditions. In related systems, 1-halo or 1-phenoxyisoquinolines are used as intermediates to introduce various nucleophiles, including amines, at this position. thieme-connect.de
Table 2: Potential Strategies for Analog Development
| Functionalization Site | Reaction Type | Potential Reagents | Resulting Modification |
|---|---|---|---|
| 5-Amino Group | Amide Coupling | Carboxylic acids, HATU, DIPEA | Introduction of diverse amide functionalities. nih.gov |
| 5-Amino Group | Acylation | Acid Chlorides, Et₃N | Formation of N-acyl derivatives. nih.gov |
| Aromatic Ring (precursor) | Suzuki Coupling | Aryl boronic acids, Pd catalyst | Arylation of the isoquinoline core. nih.gov |
| Aromatic Ring (precursor) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Introduction of alkynyl moieties. nih.gov |
Exploring Photochemical Rearrangements for Structural Diversity
Photochemistry offers a unique avenue for generating structural diversity by accessing excited-state reactivity pathways that are unavailable under thermal conditions. youtube.com Photochemical reactions, which occur upon the absorption of light, can lead to complex bond reorganizations and skeletal rearrangements. youtube.commdpi.com
The exploration of photochemical rearrangements for a scaffold like this compound represents a frontier in derivatization. While specific photochemical studies on this exact compound are not extensively documented, the reactivity of related N-heterocyclic aromatic systems suggests potential pathways. For many organic molecules, photoexcitation can induce pericyclic reactions, isomerizations, or rearrangements that dramatically alter the molecular framework. thermofisher.com The application of such reactions to the isoquinoline core could provide rapid access to novel and structurally complex analogs, representing a promising area for future research in expanding the chemical space around this scaffold.
Biochemical Interactions and Functional Modulation Studies
Assessment of Biological Activities in Research Models
Antimicrobial Spectrum and Mechanism of Action
No studies were found that investigate the antimicrobial properties of 1-Methoxy-N-methylisoquinolin-5-amine against any bacteria or fungi.
Anticancer and Cytotoxic Mechanisms in Cell Lines
There is no available data on the anticancer or cytotoxic effects of this compound in any cancer cell lines.
Neuroprotective Pathways and Modulatory Effects
Research on the neuroprotective potential or any modulatory effects on neuronal pathways of this compound has not been published.
Enzyme Inhibition Profiles (e.g., PARP-1, Thymidine (B127349) Phosphorylase, Cyclooxygenase)
The inhibitory activity of this compound against enzymes such as PARP-1, thymidine phosphorylase, or cyclooxygenase has not been documented in the scientific literature.
Receptor Binding and Functional Modulation (e.g., Melatonin (B1676174) MT2, Serotonin Receptors)
There are no published studies detailing the binding affinity or functional modulation of this compound at melatonin MT2, serotonin, or any other receptors.
Structure Activity Relationship Sar and Ligand Design Principles
Positional and Substituent Effects on Biological Activity
The strategic placement of substituents on the 1-methoxy-5-aminoisoquinoline framework is a cornerstone for modulating biological activity. Research into related isoquinoline (B145761) and quinazoline (B50416) structures has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity. nih.govmdpi.com
Influence of Methoxy (B1213986) Group Placement and Modification
Modification of the methoxy group, for example, by demethylation to a hydroxyl group or replacement with other alkoxy groups, would be expected to alter hydrogen bonding capabilities, lipophilicity, and metabolic stability, thereby impacting biological interactions.
Interactive Table: Effect of Methoxy Group Position on Biological Properties of a Tracer Below is a summary of findings from a study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, illustrating the importance of methoxy group positioning. nih.gov
| Methoxy Position | Key Biological Finding |
| Para | Highest uptake in the heart and other non-targeting organs. |
| Ortho | Fastest liver clearance and highest heart-to-background ratios. |
| Meta | Accelerated radioactivity clearance from the liver. |
Role of Amine Substituents and Alkyl Chain Variations
The N-methylamino group at the C5 position is a critical determinant of activity. The nitrogen atom often acts as a key interaction point, forming hydrogen bonds or ionic interactions with target receptors. The nature of the substituent on this amine can modulate basicity, steric profile, and lipophilicity.
Simple alkyl amines typically have pKa's in the range of 9.5 to 11.0. msu.edu The N-methyl group on the parent compound contributes to this basicity. Varying the alkyl substituent can have predictable effects:
Steric Bulk: Increasing the size of the alkyl group (e.g., from methyl to ethyl or isopropyl) can enhance selectivity if the target's binding pocket has a corresponding hydrophobic cavity. Conversely, excessive bulk can create steric clashes, reducing affinity. mdpi.com
Chain Length: In a series of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the nature of the side chain significantly influenced cytotoxicity. The presence of a hydrophobic side chain like piperidinyl or ethoxy increased cytotoxicity compared to a more polar morpholine (B109124) group. nih.gov
Basicity: Alkyl groups are generally electron-donating and can increase the basicity of the amine compared to ammonia, which can strengthen ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site. msu.eduyoutube.com
Direct alkylation of amines can often lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the alkylated products can be more nucleophilic than the starting amine. msu.eduyoutube.com Therefore, controlled synthesis is crucial for specific analogues.
Impact of Isoquinoline Core Substitutions
Modifications to the isoquinoline ring system itself offer a powerful avenue for optimizing biological activity. The introduction of various functional groups can alter the electronic distribution, solubility, and steric profile of the molecule.
In the development of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), substitutions on the isoquinoline core were a key area of investigation. nih.gov Similarly, studies on isoquinolone derivatives as LPA5 antagonists found that methoxy groups at the 6- and 7-positions were essential for activity. nih.gov The introduction of fluoro or chloro groups at the 6- or 7-positions of certain bicyclic isoquinoline adducts led to significant inhibitory activity against the enzyme PDE4B. nih.gov
The general effects of core substitutions can be summarized as follows:
Electron-Donating Groups (EDGs): Groups like additional methoxy or alkyl groups can increase electron density in the ring system, potentially modulating binding to electron-deficient pockets. In some syntheses, substrates with EDGs have demonstrated higher reaction efficiency. acs.org
Electron-Withdrawing Groups (EWGs): Groups such as halogens (F, Cl, Br), trifluoromethyl (CF3), or cyano (CN) can alter the electronic properties and may introduce new interactions, such as halogen bonding. In the development of EGFR kinase inhibitors, small lipophilic groups like -Br, -Cl, and -methyl on the 4-anilino moiety increased inhibitory activity. mdpi.com
Lipophilicity: Aryl substitutions on the quinoline (B57606) skeleton can increase lipophilicity and, consequently, cell permeability, which is a significant factor in drug design. mdpi.com
Interactive Table: SAR of Isoquinoline Core Substitutions in Analogous Systems This table summarizes findings from various studies on related isoquinoline and quinazoline compounds.
| Compound Class | Substitution Position | Substituent Type | Effect on Activity | Reference |
| Isoquinolone Derivatives | 6- and 7-positions | Methoxy | Essential for LPA5 antagonist activity | nih.gov |
| Bicyclic Isoquinolines | 6- and 7-positions | Fluoro, Chloro | Significant PDE4B inhibitory activity | nih.gov |
| 4-Anilino-quinazolines | meta-position of anilino ring | Small, lipophilic (Cl, Br, methyl) | Increased EGFR inhibitory activity | mdpi.com |
| Isoquinoline-5-sulfonamides | Varies | Pyrrolidine (B122466) analogues | Potent PKB inhibition | nih.gov |
Conformational Analysis and Stereochemical Implications for Activity
The three-dimensional structure of 1-Methoxy-N-methylisoquinolin-5-amine and its analogues is crucial for their interaction with biological targets. While the core isoquinoline ring is largely planar, the substituents can adopt various conformations. The N-methylamino group, for instance, has a rotatable bond that allows the methyl group to orient itself to fit within a binding pocket.
If chiral centers are introduced into the molecule, for example by adding a substituted alkyl chain to the amine, stereochemistry becomes a critical factor for activity. Enantiomers can exhibit vastly different biological potencies and efficacies because biological targets like enzymes and receptors are chiral. acs.org The synthesis of specific stereoisomers is often necessary to achieve the desired therapeutic effect. acs.org In the design of PKB inhibitors, constrained pyrrolidine analogues were created to mimic the bound conformation of more flexible linear prototypes, highlighting the importance of pre-organizing the ligand into a bioactive conformation. nih.gov
Rational Design Principles for Enhanced Biochemical Potency and Selectivity
Achieving high potency and selectivity is a primary goal in drug design. For isoquinoline-based compounds, several rational design principles can be applied. nih.gov These strategies often rely on exploiting subtle differences between the intended target and off-target proteins. acs.org
Key design strategies include:
Shape Complementarity: Modifying substituents to maximize van der Waals contacts and fit snugly into the target's binding site while creating steric clashes with off-target sites is a powerful approach. acs.org
Exploiting Electrostatic Interactions: The pattern of hydrophobic, polar, and charged groups in a binding site can be exploited. This involves "positive design," where groups are added to the ligand to make favorable interactions with the target, and "negative design," where groups are added that create unfavorable interactions with off-targets. nih.gov The amine and methoxy groups of the parent scaffold are prime locations for such modifications.
Displacing High-Energy Water Molecules: Binding sites often contain ordered water molecules. Designing a ligand that can favorably displace a high-energy water molecule can lead to a significant gain in binding affinity. nih.govacs.org
Substrate-Mimetic Design: Creating analogues that mimic the natural substrate of an enzyme can be an effective strategy. For kinase inhibitors, this often involves designing molecules that occupy the ATP-binding pocket. nih.govmdpi.com
By systematically applying these principles and integrating SAR data from analogous series, novel derivatives of this compound can be rationally designed with improved potency and a more desirable selectivity profile.
Computational and Theoretical Chemistry Investigations
Molecular Docking and Dynamics Simulations
Molecular modeling techniques are instrumental in predicting how "1-Methoxy-N-methylisoquinolin-5-amine" interacts with biological targets at a molecular level. These simulations help in understanding the binding modes, affinities, and the stability of the ligand-protein complexes.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking studies on isoquinoline (B145761) derivatives have indicated that substituents on the isoquinoline ring play a crucial role in determining binding affinity and selectivity for various receptors. nih.gov For instance, the presence of an electron-donating group, such as a methoxy (B1213986) group, on the isoquinoline scaffold has been shown to enhance the binding affinity for specific receptors, such as the sigma-2 receptor. This suggests that the 1-methoxy group in "this compound" could contribute favorably to its binding affinity.
Docking simulations of analogous isoquinoline compounds into the active sites of enzymes like leucine (B10760876) aminopeptidase (B13392206) have revealed key interactions, such as hydrogen bonding and coordination with metal ions, that are essential for inhibitory activity. nih.gov It is plausible that the nitrogen atom of the isoquinoline ring and the oxygen of the methoxy group in "this compound" could participate in similar crucial interactions with receptor active sites. The N-methyl group at the 5-amine position could also influence the binding orientation and affinity through steric and electronic effects.
To illustrate the potential binding affinities, the following table presents hypothetical docking scores based on studies of similar isoquinoline derivatives against a generic kinase active site.
| Compound | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| Isoquinoline | -6.5 | Pi-stacking with aromatic residues |
| 1-Methoxyisoquinoline | -7.2 | Hydrogen bond with backbone amide |
| N-methylisoquinolin-5-amine | -7.0 | Hydrogen bond with acidic residue |
| This compound | -7.8 | Pi-stacking, multiple hydrogen bonds |
Note: The data in this table is illustrative and based on general principles of molecular docking of similar compounds.
Analysis of Ligand-Protein Complex Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the conformational changes over time. For isoquinoline derivatives, MD simulations have been employed to establish the stability of the interactions observed in docking studies. mdpi.com These simulations can reveal the flexibility of the ligand within the binding pocket and the persistence of key interactions, such as hydrogen bonds.
The stability of a protein-ligand complex is crucial for its biological activity. scispace.com MD simulations can calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to quantify the stability of the complex. researchgate.net For "this compound," MD simulations would be expected to show a stable binding mode, with the methoxy and N-methyl groups contributing to anchoring the molecule within the receptor's binding site. The flexibility of these groups could allow for an induced-fit mechanism, further stabilizing the complex. nih.gov
Quantum Chemical Calculations for Electronic and Energetic Properties
Quantum chemical calculations are powerful tools for investigating the intrinsic electronic and energetic properties of molecules like "this compound." These methods provide detailed information about the molecule's structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited States
Density Functional Theory (DFT) is widely used to determine the optimized geometry and electronic structure of isoquinoline and its derivatives. figshare.com DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For "this compound," DFT calculations would be crucial in understanding how the methoxy and N-methylamino substituents influence the electronic properties of the isoquinoline core.
Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra. nih.govrsc.org TD-DFT calculations on similar heterocyclic systems have been used to understand their photophysical properties. chemrxiv.org For "this compound," TD-DFT could predict the energies of its electronic transitions, providing valuable information for potential applications in areas like photochemistry or as fluorescent probes.
The following table summarizes representative calculated electronic properties for the parent isoquinoline and the subject compound based on DFT principles.
| Property | Isoquinoline | This compound |
| HOMO Energy (eV) | -6.2 | -5.8 |
| LUMO Energy (eV) | -1.1 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.1 | 4.3 |
| Dipole Moment (Debye) | 2.5 | 3.1 |
Note: The data in this table is illustrative and based on general trends observed in DFT calculations of substituted aromatic systems.
Elucidation of Electronic Effects and Charge Distribution (e.g., MNDO calculations)
Methods like Modified Neglect of Diatomic Overlap (MNDO) can be used to calculate the charge distribution within a molecule, providing a quantitative measure of the electronic effects of substituents. The methoxy group at the 1-position is an electron-donating group through resonance, which would increase the electron density on the isoquinoline ring. The N-methylamino group at the 5-position is also electron-donating. These electronic effects can significantly influence the molecule's reactivity and its interaction with biological targets.
A calculated charge distribution would likely show increased negative charge on the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group, making them potential sites for hydrogen bonding. The aromatic rings would also exhibit a modified electrostatic potential due to these substituents.
Thermochemical Analysis (e.g., Demethoxylation Enthalpies)
Thermochemical analysis can provide valuable data on the stability of "this compound" and the energetics of its potential reactions. The enthalpy of formation is a key thermochemical parameter that can be estimated using computational methods. nih.gov
The demethoxylation enthalpy, which is the energy required to break the C-O bond of the methoxy group, is an important parameter for understanding the metabolic stability of the compound. Aromatic methyl ethers can undergo demethylation, and the enthalpy of this process can be calculated. rsc.orgrsc.org A higher demethoxylation enthalpy would suggest greater stability against metabolic cleavage of the methoxy group. Computational studies on similar aromatic ethers can provide an estimate for this value, which is crucial for assessing the compound's potential as a drug candidate. researchgate.net
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies on molecules structurally related to this compound allow for the prediction of its likely chemical behavior. The presence of an electron-donating methoxy group (-OCH₃) and a methylamino group (-NHCH₃) on the isoquinoline core significantly influences its reactivity, particularly in electrophilic and nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways: One of the key synthetic pathways for modifying isoquinoline derivatives involves the nucleophilic substitution of a leaving group, such as a methoxy group. Theoretical calculations, often employing DFT, can model the mechanism of such reactions. For a related compound, 4-dimethylamino-2-methoxyquinoline, DFT studies have investigated the chemoselective substitution at either the C4-dimethylamino or the C2-methoxy position. researchgate.net Such studies typically show that even though an alkoxy group is generally a better leaving group than an amino group, the reaction's course can be highly selective. researchgate.net
For this compound, a plausible theoretical investigation would involve modeling the attack of a nucleophile at the C1 position. The proposed mechanism, consistent with SNAr reactions, would proceed via a high-energy intermediate known as a Meisenheimer complex. researchgate.net Computational models can calculate the activation energy barriers for the formation and decomposition of this intermediate, which determines the reaction rate. researchgate.net The reaction pathway can be summarized as:
Nucleophilic Attack: A nucleophile attacks the C1 carbon, which is bonded to the methoxy group, leading to the formation of a tetrahedral Meisenheimer complex. The aromaticity of the pyridine (B92270) ring is temporarily broken.
Leaving Group Departure: The methoxy group departs, and the aromaticity of the ring is restored to yield the substituted product.
DFT calculations would be crucial to determine the transition state geometries and energies for these steps, thus predicting the feasibility and kinetics of substituting the methoxy group with other functional groups. scribd.com
Electrophilic Aromatic Substitution Pathways: The benzene (B151609) ring of the isoquinoline core is activated by both the C5-amine and C1-methoxy groups (via resonance effects). Theoretical studies can predict the most likely sites for electrophilic attack (e.g., nitration, halogenation). Molecular electrostatic potential (MEP) maps, generated through DFT calculations, can visualize electron-rich areas susceptible to electrophilic attack. researchgate.net For this molecule, the positions ortho and para to the strongly activating amino group (C6 and C8) would be predicted as the most probable sites for substitution. Computational models can compare the stability of the sigma-complex intermediates formed upon electrophilic attack at different positions to confirm the regioselectivity.
Computational Approaches for Predicting Protonation Sites and Acid-Base Equilibria
The basicity of nitrogen heterocycles is a fundamental property that governs their behavior in biological and chemical systems. Computational methods offer a robust framework for predicting the acid dissociation constant (pKa) and identifying the most likely site of protonation. mdpi.com
Prediction of Protonation Sites: For this compound, there are two primary potential sites for protonation: the nitrogen atom of the isoquinoline ring (N2) and the nitrogen atom of the 5-methylamino group. To determine the preferred site, computational methods can be used to calculate the proton affinity (PA) of each nitrogen atom. The site with the higher proton affinity will be the thermodynamically favored protonation site.
It is widely established that the isoquinoline ring nitrogen is the most basic site in the parent molecule, with an experimental pKa of 5.4. researchgate.net The electron-donating effects of the methoxy and methylamino groups are expected to increase the electron density on the ring nitrogen, thereby increasing its basicity relative to unsubstituted isoquinoline. DFT calculations can confirm this by modeling the geometries and energies of both protonated forms (N2-protonated and 5-amino-protonated). The structure with the lower energy corresponds to the more stable conjugate acid.
Computational pKa Prediction: Accurate prediction of pKa values is a significant challenge in computational chemistry, as it requires precise calculation of free energy changes in solution. mdpi.comresearchgate.net Several theoretical approaches are commonly used, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to account for solvent effects. mdpi.compeerj.com
A common method involves using a thermodynamic cycle to calculate the free energy of the dissociation of the protonated form in solution (BH⁺ → B + H⁺). The pKa is then calculated using the equation:
pKa = ΔG°solv / (2.303 RT)
where ΔG°solv is the standard Gibbs free energy of the reaction in solution.
Different levels of theory and basis sets can be employed, and the results are often benchmarked against experimental data for related compounds to establish accuracy. For drug-like amine compounds, semi-empirical methods combined with solvation models have been shown to provide rapid, albeit less precise, pKa predictions. peerj.com For higher accuracy, DFT methods are preferred. elsevierpure.com
The table below illustrates hypothetical pKa values for the isoquinoline nitrogen of this compound, predicted using various computational methods. These values are based on expected trends where electron-donating groups increase basicity compared to the parent isoquinoline (pKa ≈ 5.4).
| Computational Method | Solvation Model | Predicted pKa | Reported RMSE (pH units) |
|---|---|---|---|
| B3LYP/6-31G* | PCM | 6.25 | ~0.5 - 1.0 |
| M06-2X/6-311+G** | SMD | 6.05 | ~0.3 - 0.7 |
| AM1 | COSMO | 6.80 | ~1.0 - 1.5 |
| PM3 | SMD | 6.95 | ~1.4 - 1.6 |
This table presents hypothetical, illustrative data based on the known performance of these methods for similar amine-containing heterocyclic compounds. RMSE (Root Mean Square Error) values are typical accuracies reported in the literature for these methods against experimental data. peerj.com
These computational approaches provide invaluable insights into the chemical properties of this compound, guiding synthetic efforts and helping to understand its potential interactions in various chemical and biological environments.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Confirmation of Molecular Structure
Spectroscopic methods are fundamental to confirming the molecular structure of 1-Methoxy-N-methylisoquinolin-5-amine, from its atomic connectivity to the identification of its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the expected chemical shifts (δ) in a solvent like CDCl₃ would be influenced by the electron-donating effects of both the methoxy (B1213986) and N-methylamino groups. Protons on the carbon next to nitrogen are typically deshielded. pressbooks.pub The N-methyl group is expected to appear as a sharp singlet between δ 2.2 and 2.6 ppm. pressbooks.pub Based on data for 5-aminoisoquinoline (B16527), the aromatic protons would appear in the range of δ 6.9-9.2 ppm. chemicalbook.com
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| H3 | ~7.0-7.2 | Doublet | |
| H4 | ~7.8-8.0 | Doublet | |
| H6 | ~6.8-7.0 | Doublet | Shielded by the adjacent amino group |
| H7 | ~7.3-7.5 | Triplet | |
| H8 | ~8.0-8.2 | Doublet | |
| -OCH₃ | ~4.0-4.2 | Singlet | Protons of the methoxy group |
| -NHCH₃ | ~3.0-3.2 | Singlet | Protons of the N-methyl group |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment. Carbons attached to heteroatoms like oxygen and nitrogen are significantly deshielded. libretexts.org The methoxy carbon typically appears around 55-62 ppm. nih.gov Carbons adjacent to the amine nitrogen are also deshielded, absorbing about 20 ppm further downfield than in a similar alkane structure. pressbooks.pub
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C1 | ~160-165 | Attached to both Nitrogen and Oxygen |
| C3 | ~105-110 | |
| C4 | ~130-135 | |
| C4a | ~125-130 | Bridgehead carbon |
| C5 | ~145-150 | Attached to the amino group |
| C6 | ~110-115 | |
| C7 | ~128-132 | |
| C8 | ~118-122 | |
| C8a | ~135-140 | Bridgehead carbon |
| -OCH₃ | ~55-58 | Methoxy carbon |
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.
COSY would establish the connectivity between adjacent protons, for instance, confirming the coupling between H-3/H-4 and H-6/H-7/H-8.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations, which are vital for confirming the placement of substituents. Key expected correlations would include the methoxy protons (-OCH₃) to C1, the N-methyl protons (-NHCH₃) to C5, and protons H4 and H6 to the bridgehead carbons.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the two distinct nitrogen atoms in the molecule: the sp²-hybridized ring nitrogen and the sp³-hybridized exocyclic secondary amine nitrogen. The chemical shifts would differ significantly, allowing for their clear distinction.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The spectrum of this compound is expected to show several characteristic bands. acs.org
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| N-H Stretch | 3350-3310 | Weak-Medium | Secondary Amine (-NH) |
| Aromatic C-H Stretch | 3100-3000 | Medium | Isoquinoline (B145761) Ring |
| Aliphatic C-H Stretch | 3000-2850 | Medium | -OCH₃, -NHCH₃ |
| C=N Stretch | ~1620 | Medium | Isoquinoline Ring |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Isoquinoline Ring |
| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Aryl-Alkyl Ether |
| Symmetric C-O-C Stretch | 1075-1020 | Strong | Aryl-Alkyl Ether |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. exlibrisgroup.comresearchgate.netnih.gov
For this compound (C₁₁H₁₂N₂O), the expected exact mass is 188.0950 g/mol . According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. pressbooks.pub
Key fragmentation pathways for isoquinoline alkaloids often involve the loss of substituents. exlibrisgroup.comresearchgate.netnih.gov Expected fragmentation for the target compound includes:
Loss of a methyl radical (•CH₃): Ejection of a methyl group from either the methoxy or N-methyl position, leading to a fragment ion at m/z 173.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methoxy-substituted aromatic rings, resulting in a fragment at m/z 158.
Loss of HCN: A characteristic fragmentation of the isoquinoline ring itself, leading to the loss of 27 mass units. mcmaster.ca
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. khanacademy.org For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the isoquinoline ring system. researchgate.netresearchgate.net The presence of the electron-donating amino and methoxy groups is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted isoquinoline. nih.gov The spectrum would likely show multiple absorption bands, characteristic of the extended π-system. The position of these bands can be sensitive to solvent polarity. nih.gov
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. mdpi.com It detects changes in the polarizability of a molecule during vibration. For aromatic systems, the symmetric ring "breathing" modes often produce very strong and sharp signals in the Raman spectrum, providing a distinct fingerprint for the isoquinoline core. researchgate.netnih.gov C-C and C=C stretching vibrations of the aromatic ring are also typically strong. mdpi.com This technique is particularly useful for distinguishing between isomers, as their unique vibrational fingerprints would differ.
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. rsc.orgeurjchem.com This technique yields precise data on:
Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
The planarity of the isoquinoline ring system.
The orientation of the methoxy and N-methylamino substituents relative to the aromatic ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the secondary amine or potential π-π stacking between isoquinoline rings of adjacent molecules. rsc.org
This method stands as the ultimate proof of structure, providing a detailed atomic-level picture that complements the data obtained from spectroscopic methods.
Advanced Applications and Future Research Directions
Development of Novel Chemical Tools and Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is a cornerstone of chemical biology, enabling the investigation of protein function and cellular processes in a controlled manner. mskcc.org Isoquinoline (B145761) derivatives, due to their diverse biological activities, are attractive candidates for the development of novel chemical probes. acs.org These probes can be designed with fluorescent tags, biotin (B1667282) labels, or radioactive isotopes to facilitate detection and analysis in various biological assays. mskcc.org
While the isoquinoline scaffold is a promising starting point for creating such tools, there is currently no specific information available in the scientific literature detailing the development or use of 1-Methoxy-N-methylisoquinolin-5-amine as a chemical tool or probe for biological systems. Future research could explore the potential of this specific molecule by synthesizing derivatives and evaluating their utility in biological research.
Strategic Design of Isoquinoline-Based Scaffolds for Targeted Biochemical Interventions
The strategic design of new drugs often involves using a known molecular scaffold that can be chemically modified to achieve desired biological activity and selectivity. The isoquinoline framework is a crucial molecule in a vast number of natural products and synthetic compounds, making it a prime candidate for such design strategies. nih.govrsc.org Medicinal chemists employ various synthetic strategies to create libraries of isoquinoline derivatives, which are then tested for their ability to interact with specific biological targets like enzymes or receptors. rsc.orgtandfonline.com This process, known as structure-activity relationship (SAR) studies, helps in optimizing the lead compounds to enhance their efficacy and reduce side effects. rsc.orgrsc.org
The application of isoquinoline moieties covers a wide range of therapeutic areas, including cancer, inflammatory diseases, and metabolic disorders. rsc.org However, there are no published studies specifically focused on the strategic design of this compound for targeted biochemical interventions. The potential of this compound as a scaffold for developing new therapeutic agents remains an unexplored area of research.
Integration of Multi-Omics and High-Throughput Screening in Research Pipelines
Modern drug discovery heavily relies on advanced technologies like multi-omics and high-throughput screening (HTS). Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive understanding of the biological systems and can help in identifying new drug targets and biomarkers. frontiersin.orgnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify those that have a desired biological effect. nih.govnih.gov
The integration of these technologies has been applied to the study of isoquinoline alkaloids to understand their biosynthesis and to discover new bioactive compounds. researchgate.netmdpi.com HTS of compound libraries, which can include diverse isoquinoline derivatives, is a standard method for identifying starting points for drug development programs. nih.govthermofisher.com
Despite the power of these technologies, there is no specific mention in the available literature of this compound being studied through multi-omics approaches or identified as a "hit" in high-throughput screening campaigns. Its potential in these research pipelines is yet to be determined.
The following table summarizes the general research approaches for isoquinoline derivatives and the specific status for this compound.
Interactive Data Table: Research Status of Isoquinoline Derivatives| Research Area | General Approach for Isoquinoline Derivatives | Specific Findings for this compound |
|---|---|---|
| Chemical Probes | Design and synthesis of labeled isoquinolines to study biological processes. mskcc.orgacs.org | No specific research found. |
| Targeted Interventions | Use of isoquinoline as a privileged scaffold for SAR studies and drug design. rsc.orgtandfonline.comrsc.org | No specific research found. |
| Multi-Omics | Integrated analysis to understand biosynthesis and identify new targets. frontiersin.orgnih.govresearchgate.net | No specific research found. |
| High-Throughput Screening | Screening of isoquinoline libraries to discover new bioactive compounds. nih.govnih.govthermofisher.com | No specific research found. |
Q & A
Basic: What are the recommended synthetic routes for 1-Methoxy-N-methylisoquinolin-5-amine, and what critical parameters influence reaction yield?
Answer:
Synthesis typically involves multi-step procedures, such as condensation reactions or functional group modifications. For example, analogs like pyrazole-5-amine derivatives are synthesized via iterative substitutions on core aromatic templates . Critical parameters include:
- Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps.
- Catalyst optimization : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates.
Reaction monitoring via TLC or HPLC is advised to track intermediate formation .
Basic: How should researchers safely handle and store this compound to ensure chemical stability?
Answer:
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation. Stability under recommended conditions is confirmed in safety data sheets .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Incompatibilities : Avoid strong oxidizers or acids, as hazardous decomposition products may form .
Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity by comparing observed shifts (e.g., methoxy protons at ~3.8 ppm) with reference data .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₄N₂O: 190.20 g/mol) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase columns (C18) and UV detection at 254 nm .
Cross-referencing with certified reference standards ensures accuracy .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) when synthesizing novel analogs?
Answer:
- Triangulation : Combine multiple techniques (e.g., IR, XRD) to validate ambiguous peaks. For example, unexpected NOE correlations in NMR may indicate stereochemical anomalies .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .
- Batch Reproducibility : Replicate syntheses under controlled conditions to distinguish procedural errors from inherent instability .
Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Substituent Variation : Modify methoxy or methyl groups (e.g., replacing N-methyl with deuterated analogs) to assess metabolic stability .
- Biological Assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays. For example, methoxy position impacts binding affinity in isoquinoline-based inhibitors .
- Pharmacokinetic Profiling : Use isotopic labeling (e.g., ²H or ¹³C) to track absorption/distribution in in vitro models .
Advanced: How can photostability and thermal degradation profiles of this compound be assessed in various solvents?
Answer:
- Accelerated Degradation Studies : Expose samples to UV light (300–400 nm) or elevated temperatures (40–60°C) in solvents (e.g., DMSO, ethanol). Monitor degradation via LC-MS to identify breakdown products .
- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life under standard storage conditions .
- Solvent Polarity Effects : Compare degradation in polar vs. non-polar solvents; methoxy groups may hydrolyze faster in acidic aqueous media .
Advanced: What isotopic labeling techniques are applicable for studying metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
